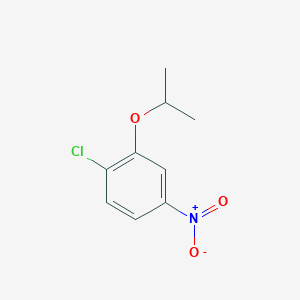

1-Chloro-2-isopropoxy-4-nitrobenzene

描述

Significance of Nitroaromatic Compounds in Chemical Synthesis

Aromatic nitro compounds, defined by the presence of a nitro group (-NO2) attached to an aromatic ring, are fundamental building blocks in modern chemistry. nih.gov The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the electron density of the aromatic ring and governs its reactivity. nih.gov This feature makes nitroaromatic compounds exceptionally versatile in a multitude of chemical transformations.

The importance of these compounds is underscored by their widespread application across various industries:

Pharmaceuticals: They serve as key intermediates in the synthesis of a vast number of pharmaceutical agents, including antibiotics and anti-inflammatory drugs. nih.gov The nitro group can be readily reduced to form an amino group, a critical step in the synthesis of many medicinal compounds.

Dyes and Pigments: The unique electronic properties of the nitro group contribute to the color of many organic dyes, and they are essential in the synthesis of various colorants. nih.gov

Agrochemicals: Nitroaromatic compounds are precursors for a range of agricultural chemicals, such as pesticides and herbicides. nih.gov

Explosives: The high energy associated with the nitro group is harnessed in the production of explosives like trinitrotoluene (TNT). nih.gov

In terms of reactivity, the strong deactivating nature of the nitro group directs electrophilic aromatic substitution to the meta position. Conversely, it activates the aromatic ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a suitable leaving group, such as a halogen. nih.govresearchgate.net

Contextualizing 1-Chloro-2-isopropoxy-4-nitrobenzene within Halonitrobenzene Chemistry

Halonitrobenzenes represent a specific category of nitroaromatic compounds that also feature one or more halogen atoms. The chemical behavior of these molecules is dictated by the combined electronic effects of the nitro and halogen substituents. This compound is a member of this chemical family.

A key reaction of halonitrobenzenes is nucleophilic aromatic substitution, where the halogen atom is displaced by a nucleophile. The presence of a nitro group, particularly at the ortho or para position relative to the halogen, significantly facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex).

In the specific structure of this compound, the nitro group is located at the para position to the chlorine atom. This arrangement is known to activate the chlorine atom for nucleophilic displacement. Furthermore, the isopropoxy group at the ortho position to the chlorine atom introduces both steric and electronic influences that can modulate the compound's reactivity.

While detailed experimental data for this compound is not extensively available, its properties can be inferred from its structure and by comparison with analogous compounds.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents and have low solubility in water |

A plausible synthetic pathway for this compound could commence with a readily accessible chloronitrobenzene precursor. A common method for introducing an alkoxy group, such as an isopropoxy group, onto an activated aromatic ring is through a nucleophilic aromatic substitution reaction. One potential route involves the reaction of 1,2-dichloro-4-nitrobenzene with sodium isopropoxide. In this reaction, the isopropoxide ion would act as the nucleophile, displacing one of the chlorine atoms. The nitro group at position 4 activates both chlorine atoms for this substitution.

Another feasible synthetic approach could start from 2-chloro-5-nitrophenol (B15424). The phenolic hydroxyl group can be converted to its corresponding sodium salt with a base, followed by a Williamson ether synthesis using an isopropyl halide, such as 2-bromopropane (B125204), to introduce the isopropoxy group.

Due to the limited specific research on this compound, its direct applications are not well-documented. However, based on the functionalities present in the molecule, it can be considered a potentially useful intermediate for the synthesis of more complex molecules in various research and industrial domains, including the development of novel pharmaceuticals, agrochemicals, and specialty materials.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZLSNHQKFSBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512215 | |

| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-51-2 | |

| Record name | 1-Chloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76464-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Isopropoxy 4 Nitrobenzene

Strategies for Regioselective Functionalization

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto a benzene (B151609) ring. The synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene via EAS would typically involve the sequential nitration and halogenation of a suitable precursor.

A plausible synthetic route begins with a substituted benzene and introduces the nitro group at the desired position. A common precursor for this pathway is 1,2-dichlorobenzene (B45396). The nitration of 1,2-dichlorobenzene primarily yields 1,2-dichloro-4-nitrobenzene, with smaller amounts of the 3-nitro isomer. wikipedia.org This regioselectivity is governed by the directing effects of the two chlorine atoms, which both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the para position relative to one of the chlorines.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion in situ.

Table 1: Nitration of 1,2-Dichlorobenzene

| Reactant | Reagents | Major Product | Minor Product |

|---|

Alternatively, one could envision the nitration of 1-chloro-2-isopropoxybenzene. In this scenario, the strongly activating and ortho-, para-directing isopropoxy group would dominate the directing effects. The isopropoxy group would direct the nitration to the positions ortho and para to it. The para position is already occupied by the chloro group, and one of the ortho positions is sterically hindered. Therefore, the major product would be the desired this compound. The regioselectivity in the nitration of dialkoxybenzenes has been shown to be influenced by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov

Another electrophilic aromatic substitution approach involves the halogenation of a nitrated precursor. For instance, the chlorination of 2-isopropoxy-4-nitroanisole could be a potential route. However, controlling the regioselectivity of this reaction can be challenging. The isopropoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The combined directing effects would need to be carefully considered to achieve the desired substitution pattern.

A more controlled approach would be the chlorination of 1-chloro-4-nitrobenzene (B41953) to produce 1,2-dichloro-4-nitrobenzene, which can then undergo nucleophilic substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. This is a highly effective strategy for the synthesis of this compound.

A key and efficient method for synthesizing this compound is the reaction of 1,2-dichloro-4-nitrobenzene with sodium or potassium isopropoxide. In this SNAr reaction, the nitro group, being strongly electron-withdrawing, activates the chlorine atoms towards nucleophilic attack.

The nucleophilic attack is highly regioselective. The isopropoxide ion will preferentially attack the chlorine atom at the 2-position, which is para to the nitro group. stackexchange.comechemi.com This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the nitro group, thus stabilizing the transition state. The attack at the chlorine at the 1-position, which is meta to the nitro group, does not allow for this resonance stabilization.

The reaction is typically carried out in a suitable solvent such as isopropanol (B130326) or a polar aprotic solvent like dimethylformamide (DMF). The reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide (B1231860) in methanol (B129727) is a well-documented analogous reaction that produces 1-chloro-2-methoxy-4-nitrobenzene. chegg.comchegg.com

Table 2: Nucleophilic Aromatic Substitution of 1,2-Dichloro-4-nitrobenzene

| Reactant | Nucleophile | Solvent | Major Product |

|---|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | Sodium isopropoxide | Isopropanol | This compound |

| 1,2-Dichloro-4-nitrobenzene | Sodium methoxide | Methanol | 1-Chloro-2-methoxy-4-nitrobenzene |

Halide displacement reactions are a cornerstone of SNAr chemistry. In the context of synthesizing this compound, the displacement of a chloride ion from 1,2-dichloro-4-nitrobenzene by an isopropoxide ion is the primary example. The lability of the chloride substituent in nitro-substituted chlorobenzenes is significantly higher than in unactivated chlorobenzene. wikipedia.org This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the nitro group, which stabilizes the intermediate formed during the nucleophilic attack.

The success of this halide displacement is contingent on the presence of the activating nitro group. Without it, the displacement of a chlorine atom from a benzene ring by an alkoxide is generally not feasible under typical SNAr conditions.

Multi-step Synthetic Sequences

The creation of this compound necessitates a multi-step approach due to the specific arrangement of its functional groups on the benzene ring. The synthesis is not a singular event but a carefully planned sequence of reactions to ensure the correct placement of the chloro, isopropoxy, and nitro substituents.

A plausible and commonly employed strategy for synthesizing compounds of this nature is through nucleophilic aromatic substitution (SNAr). A logical starting material for such a synthesis would be a di-substituted benzene ring that can be further functionalized. One potential precursor is 2,4-dichloronitrobenzene (B57281). In this scenario, the isopropoxy group is introduced by reacting 2,4-dichloronitrobenzene with sodium isopropoxide. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. libretexts.orglibretexts.org

Another viable synthetic route begins with 2-chloro-5-nitrophenol (B15424). prepchem.comontosight.aiguidechem.com This intermediate can be synthesized from 2-amino-5-nitrophenol (B90527) via a Sandmeyer reaction. prepchem.com Once 2-chloro-5-nitrophenol is obtained, the isopropoxy group can be introduced through a Williamson ether synthesis. numberanalytics.comvaia.commasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether linkage. vaia.comwikipedia.org

The order in which the substituents are introduced is critical for maximizing the yield of the target compound, this compound. The directing effects of the substituents already present on the aromatic ring heavily influence the position of subsequent substitutions.

Starting with chlorobenzene, nitration typically yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene. Separating these isomers can be challenging. A subsequent introduction of the isopropoxy group would then have to proceed via nucleophilic aromatic substitution.

A more strategic approach involves starting with a molecule where the key directing groups are already in place. For instance, in the case of 2,4-dichloronitrobenzene, the nitro group at position 4 activates both chlorine atoms at positions 2 (ortho) and 4 (para) for nucleophilic substitution. However, the chlorine at the para position is generally more activated. To achieve the desired 2-isopropoxy product, reaction conditions would need to be carefully controlled to favor substitution at the ortho position, which can be sterically hindered. quizlet.com

The synthetic route commencing with 2-chloro-5-nitrophenol is often more efficient. In this precursor, the chloro and nitro groups are already in the desired 1,2,4-relationship relative to the eventual position of the isopropoxy group. The subsequent Williamson ether synthesis is a reliable method for forming the ether bond with good yields, as the phenoxide is a potent nucleophile for attacking the isopropyl halide. masterorganicchemistry.com

Optimization of Synthetic Pathways

To enhance the efficiency and yield of the synthesis of this compound, several reaction parameters can be optimized. These include the choice of solvent, temperature control, and the use of catalysts or additives.

The choice of solvent plays a pivotal role in the rate and outcome of nucleophilic aromatic substitution reactions, such as the Williamson ether synthesis step. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide or phenoxide, leaving the anionic nucleophile more reactive. numberanalytics.comlibretexts.org Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction. libretexts.orgresearchgate.net

| Solvent Type | Examples | Effect on SNAr Reactions |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally accelerate the reaction by solvating the cation and leaving the nucleophile more reactive. numberanalytics.com |

| Polar Protic | Water, Ethanol (B145695), Methanol | Can slow the reaction by solvating the nucleophile through hydrogen bonding, thus reducing its reactivity. researchgate.net |

| Apolar | Toluene, Benzene, Hexane | Tend to have low solubility for ionic reactants, leading to slower reaction rates. |

This table summarizes the general effects of different solvent types on nucleophilic aromatic substitution (SNAr) reactions.

Temperature is another critical factor. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination, particularly when using secondary alkyl halides like 2-bromopropane. wikipedia.org Therefore, the temperature must be carefully controlled to achieve a balance between a reasonable reaction rate and minimal byproduct formation. For the Williamson ether synthesis, refluxing at the boiling point of the solvent is a common practice, but the optimal temperature will depend on the specific reactants and solvent used.

To further improve the efficiency of the synthesis, especially in industrial settings, catalysts and additives can be employed. In the Williamson ether synthesis, particularly when dealing with reactants that have limited mutual solubility (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide), phase transfer catalysts (PTCs) are highly effective. numberanalytics.comnumberanalytics.com

PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the anionic nucleophile from the aqueous or solid phase into the organic phase where the alkyl halide is present. wikipedia.orgnumberanalytics.com This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate. researcher.life

| Catalyst/Additive | Example | Mechanism of Action |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | Forms an ion pair with the phenoxide, which is soluble in the organic phase, facilitating its reaction with the alkyl halide. wikipedia.org |

| Crown Ether | 18-crown-6 | Sequesters the cation (e.g., K+) of the phenoxide, making the "naked" and more reactive phenoxide anion available for reaction. numberanalytics.com |

This table provides examples of catalysts and additives used to enhance the efficiency of Williamson ether synthesis and their mechanisms of action.

By carefully selecting the synthetic route, considering the order of substituent introduction, and optimizing reaction conditions such as solvent, temperature, and the use of catalysts, the synthesis of this compound can be achieved with improved yields and efficiency.

Reactivity and Mechanistic Investigations of 1 Chloro 2 Isopropoxy 4 Nitrobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and regioselectivity of this reaction on a substituted benzene are determined by the nature of the substituents already present.

Influence of Substituent Directing Effects (Chloro, Isopropoxy, Nitro)

The position of a second substitution is dictated by the directing effects of the groups already on the ring. These effects are a consequence of how the substituent stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, the isopropoxy substituent is a powerful ortho, para-director. The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation effectively stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks the positions ortho or para to the isopropoxy group.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both by induction and resonance. It is a powerful meta-director. When an electrophile attacks the ortho or para positions, one of the resonance structures of the resulting arenium ion places a positive charge on the carbon atom directly bonded to the positively charged nitrogen of the nitro group, which is a highly unfavorable electrostatic interaction. Attack at the meta position avoids this destabilizing arrangement.

In 1-chloro-2-isopropoxy-4-nitrobenzene, these directing effects are in opposition. The potent ortho, para-directing isopropoxy group and the weaker ortho, para-directing chloro group are antagonistic to the meta-directing nitro group. The final position of substitution will depend on the reaction conditions, but typically the most powerfully activating group dictates the outcome. Therefore, the isopropoxy group would primarily direct incoming electrophiles to its ortho position (C3) and its para position (C5).

| Substituent | Type | Directing Effect | Primary Mechanism |

|---|---|---|---|

| Isopropoxy (-OR) | Activating | Ortho, Para | Resonance Donation |

| Chloro (-Cl) | Deactivating | Ortho, Para | Resonance Donation > Inductive Withdrawal (for direction) |

| Nitro (-NO₂) | Deactivating | Meta | Inductive & Resonance Withdrawal |

Ring Activation and Deactivation Profiles

Substituents are classified as activating or deactivating based on whether they make the aromatic ring more or less reactive than benzene itself towards electrophilic attack.

Activating Group (Isopropoxy): The isopropoxy group is a strong activating group. Its ability to donate electron density to the ring via resonance significantly increases the ring's nucleophilicity, making it much more susceptible to attack by electrophiles. Groups with lone pairs on the atom bonded to the ring are generally strong activators.

Deactivating Groups (Chloro and Nitro): Both the chloro and nitro groups are deactivating. They withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. The chloro group is considered weakly deactivating, as its inductive withdrawal is partially offset by resonance donation. The nitro group, however, is one of the most powerful deactivating groups due to its strong electron-withdrawing nature through both inductive and resonance effects.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction pathway for aromatic rings that are electron-deficient. This typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. The mechanism proceeds via an addition-elimination pathway.

Substituent Lability and Leaving Group Effects

The SₙAr mechanism is highly dependent on the presence of a suitable leaving group. In this compound, the chloro group is the designated leaving group. Its departure is facilitated by the presence of the nitro group in the para position, which can stabilize the intermediate formed during the reaction.

The reactivity of leaving groups in SₙAr reactions often follows the order F > Cl > Br > I. This is counterintuitive compared to Sₙ1 and Sₙ2 reactions, where iodide is the best leaving group. In SₙAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Highly electronegative groups like fluorine are most effective at withdrawing electron density from the ring carbon via the inductive effect, making it more electrophilic and susceptible to nucleophilic attack. The subsequent departure of the leaving group is a fast step. The nitro group can also act as a leaving group in some SₙAr reactions, but halogens are generally more labile. The isopropoxy group is a very poor leaving group and would not be displaced under typical SₙAr conditions.

| Leaving Group | Relative Reactivity | Reason for Lability |

|---|---|---|

| -F | Highest | Strong inductive effect activates the ring for nucleophilic attack. |

| -NO₂ | High | Strong electron-withdrawing nature. |

| -Cl | Moderate | Good balance of inductive withdrawal and ability to leave. |

| -Br / -I | Lower | Weaker inductive effect compared to F and Cl. |

| -OR (Isopropoxy) | Very Low | Poor leaving group ability (strong base). |

Formation and Stability of Meisenheimer Complexes

The SₙAr reaction proceeds through a distinct, negatively charged intermediate known as a Meisenheimer complex. This complex is formed when the nucleophile adds to the carbon atom bearing the leaving group, temporarily breaking the ring's aromaticity.

For this compound, a nucleophile (Nu⁻) would attack the C1 carbon, displacing the π-bond electrons to form a resonance-stabilized cyclohexadienyl anion. The stability of this Meisenheimer complex is crucial for the reaction to proceed. The strong electron-withdrawing nitro group at the para-position (C4) is essential for this stabilization, as it allows the negative charge to be delocalized out of the ring and onto its oxygen atoms. The formation of this stable intermediate lowers the activation energy for the reaction. The subsequent step is the rapid departure of the chloride ion, which re-establishes the aromaticity of the ring to form the final product.

Single Electron Transfer (SET) Mechanisms in Nitroaromatics

An alternative mechanistic pathway for nucleophilic substitution on nitroaromatic compounds is the Single Electron Transfer (SET) mechanism. This process involves the transfer of a single electron from the nucleophile to the nitroaromatic substrate, which acts as an electron acceptor. This initial electron transfer generates a nitroaromatic radical anion and a nucleophilic radical.

The presence of the nitro group makes the substrate particularly susceptible to this type of reduction because of its electron-attracting ability. The SET mechanism is distinct from the SₙAr pathway and does not necessarily involve the formation of a Meisenheimer complex. The manifestation of therapeutic or toxic actions of some nitroaromatic compounds can involve their single-electron reduction by various enzymes. While the SₙAr mechanism is more common for this class of compounds, the possibility of a competing SET pathway, particularly with certain nucleophiles or under photochemical conditions, is a key area of mechanistic investigation.

Reduction of the Nitro Group

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds, providing a gateway to a wide range of amino derivatives and complex heterocyclic structures. This conversion can be achieved through various catalytic and chemical methods, with the potential for selective reduction to either hydroxylamino or amino functionalities depending on the chosen reagents and reaction conditions.

The conversion of this compound to its corresponding aniline (B41778), 2-chloro-5-isopropoxyaniline (B2573025), can be accomplished using a diverse array of reducing agents and catalysts. The selection of a specific method often depends on factors such as functional group tolerance, cost, and scale. A primary challenge in the reduction of halogenated nitroaromatics is preventing the reductive cleavage of the carbon-halogen bond (hydrodehalogenation).

Catalytic Hydrogenation: This is a widely used industrial and laboratory method.

Palladium on Carbon (Pd/C): Catalytic hydrogenation with hydrogen gas over Pd/C is highly efficient for nitro group reduction. However, it can also readily cleave carbon-chlorine bonds, leading to the formation of dehalogenated byproducts. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective and is often preferred over Pd/C when the substrate is sensitive to dehalogenation. commonorganicchemistry.com

Rhodium on Carbon (Rh/C): Rhodium-based catalysts have been shown to be particularly effective for the reduction of chloronitrobenzenes to chloroanilines with minimal dehalogenation. google.com

Chemical Reduction: A variety of metals in acidic or neutral media, as well as other chemical reagents, are effective for this transformation.

Metals in Acid: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and reliable method for nitro group reduction. commonorganicchemistry.comscispace.com Iron is often preferred due to its mildness and cost-effectiveness.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is known for its chemoselectivity, often leaving other reducible groups intact. commonorganicchemistry.comscispace.com

Sodium Polysulfide (Na₂Sₓ): This reagent can be used for the selective reduction of nitro groups. For instance, 4-chloro-2-nitrotoluene (B43163) has been successfully reduced to 5-chloro-2-methylaniline (B43014) using sodium polysulfide in the presence of ammonium (B1175870) chloride. google.com

The following table summarizes common reduction methods applicable to chloronitroaromatic compounds, which are analogous to the target molecule.

| Reagent/Catalyst | Co-reagent/Solvent | Typical Product | Key Features |

| H₂ / Pd-C | Ethanol (B145695) / Methanol (B129727) | Aniline | Highly efficient, but risk of dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Ni | Ethanol / Methanol | Aniline | Reduced risk of dehalogenation compared to Pd/C. commonorganicchemistry.com |

| H₂ / Rh-C | Alcohol | Aniline | Excellent for minimizing dehalogenation. google.com |

| Fe / HCl or Acetic Acid | Water / Ethanol | Aniline | Cost-effective, widely used industrially. commonorganicchemistry.com |

| SnCl₂ / HCl | Ethanol | Aniline | Mild and chemoselective. commonorganicchemistry.com |

| Zn / NH₄Cl | Water | Hydroxylamine (B1172632) | Favors partial reduction to the hydroxylamine. wikipedia.org |

| Na₂Sₓ | Water / Ethanol | Aniline | Can offer selectivity in polynitrated compounds. google.com |

The complete reduction of the nitro group in this compound yields 2-chloro-5-isopropoxyaniline . This aniline is a stable product and a versatile intermediate for further synthesis.

Under carefully controlled conditions, the reduction can be stopped at an intermediate stage to yield the corresponding hydroxylamine derivative, N-(2-chloro-5-isopropoxyphenyl)hydroxylamine . The formation of hydroxylamines from nitroarenes is a key step in both chemical and biological reduction pathways. nih.gov

Methods that favor the formation of hydroxylamines typically involve milder reducing agents or controlled reaction parameters:

Zinc Dust: The use of zinc metal in an aqueous solution of ammonium chloride is a classic method for the preparation of aryl hydroxylamines from nitroarenes. wikipedia.org

Catalytic Methods: Catalytic hydrogenation using a rhodium catalyst with an excess of hydrazine (B178648) at room temperature has also been reported for the synthesis of aryl hydroxylamines. wikipedia.org

Electrolytic Reduction: Controlled-potential electrolysis is another technique to achieve partial reduction to the hydroxylamine stage. wikipedia.org

The hydroxylamino intermediate is often reactive. For example, in the biodegradation of 1-chloro-4-nitrobenzene (B41953), the partially reduced hydroxylamino group undergoes a Bamberger rearrangement to form an aminophenol. nih.gov In synthetic applications, the isolation of the hydroxylamine allows for its use in subsequent specific reactions. The preparation of related compounds, such as O-(2-chloro-4-nitro-phenyl)-hydroxylamine, has been described in the patent literature, underscoring the accessibility of this class of derivatives. google.com

Other Characteristic Transformations

Beyond the reduction of the nitro group, the reactivity of this compound and its derivatives is characterized by reactions influenced by the electron-deficient nature of the aromatic ring or by the nucleophilic character of the amino group after reduction.

Direct C-H alkylation or arylation of the this compound ring via electrophilic substitution (such as Friedel-Crafts reactions) is generally not feasible. The strong deactivating effect of the nitro group makes the aromatic ring highly resistant to attack by electrophiles.

However, arylation and alkylation can be achieved through other mechanisms:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards nucleophilic attack by the strong electron-withdrawing nitro group located in the para position. This allows for the displacement of the chloride by various nucleophiles. For instance, reaction with an alkoxide would yield a dialkoxy nitrobenzene, while reaction with an amine would result in a secondary diarylamine. The reaction of 4-chloronitrobenzene with aniline to form 4-nitrodiphenylamine (B16768) is a well-documented example of this type of arylation. nih.gov

Reductive Arylation: Modern catalytic methods allow for the direct coupling of nitroarenes with chloroarenes to form diarylamines, bypassing the need for a separate reduction step. These reactions are typically catalyzed by palladium complexes under reducing conditions. chemrxiv.org This approach could theoretically be used to synthesize N-aryl derivatives of 2-chloro-5-isopropoxyaniline directly from the parent nitro compound.

The true synthetic utility of this compound is often realized after its reduction to 2-chloro-5-isopropoxyaniline . This aniline derivative serves as a key building block for the synthesis of various heterocyclic compounds. nih.gov The amino group can readily undergo condensation reactions, and both the amino and chloro substituents can participate in subsequent cyclization steps.

Condensation Reactions: The primary amino group of 2-chloro-5-isopropoxyaniline can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is a fundamental step in the construction of more complex molecular architectures.

Cyclization Reactions: The bifunctional nature of 2-chloro-5-isopropoxyaniline (containing a nucleophilic amino group and a displaceable chloro group) makes it an excellent precursor for heterocyclic synthesis. For example, substituted anilines are widely used as starting materials for:

Benzimidazoles: Reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles.

Benzodiazepines: Condensation and cyclization reactions with appropriate partners can yield benzodiazepine (B76468) structures, as seen in the synthesis of pyridazinobenzodiazepin-5-ones from related anilines. nih.govresearchgate.net

Quinolines: The amino group can participate in classic quinoline (B57606) syntheses, such as the Combes or Skraup reactions, by reacting with 1,3-dicarbonyl compounds or glycerol, respectively.

The presence of the ortho-chloro substituent can either be retained in the final product or act as a leaving group in an intramolecular nucleophilic substitution step to close a heterocyclic ring.

Advanced Structural Characterization and Elucidation

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the subtle intermolecular forces that govern the packing of molecules in the crystalline state.

For a molecule like 1-Chloro-2-isopropoxy-4-nitrobenzene, X-ray crystallography would reveal the rotational arrangement (conformation) of the isopropoxy and nitro substituents relative to the benzene (B151609) ring. A key parameter in this analysis is the dihedral angle, which describes the twist between the plane of the benzene ring and the planes of the substituent groups. This information is crucial for understanding steric hindrance and electronic interactions within the molecule. Without experimental crystallographic data, any discussion of these parameters would be purely speculative.

The packing of molecules in a crystal is dictated by a network of non-covalent interactions. For this compound, one would anticipate the presence of various interactions such as hydrogen bonding (if any suitable donors and acceptors are present), π-stacking between aromatic rings, and halogen-oxygen (Cl...O) contacts. The identification and characterization of these interactions are fundamental to understanding the physical properties of the solid material, including its melting point and solubility. In the absence of a determined crystal structure, these interactions cannot be described.

Spectroscopic Methodologies

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of chemical compounds in various states of matter.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (typically ¹H and ¹³C). An NMR spectrum provides information on the number and types of atoms, their connectivity, and their spatial relationships. For this compound, ¹H and ¹³C NMR spectra would be expected to show a unique set of signals corresponding to the protons and carbons of the aromatic ring and the isopropoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be instrumental in confirming the substitution pattern on the benzene ring. However, no peer-reviewed spectral data or detailed assignments for this compound are currently available.

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry can provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. For this compound, the molecular ion peak would confirm its molecular weight, and the fragmentation would likely involve the loss of the isopropoxy group, the nitro group, or other characteristic fragments. The absence of published mass spectral data for this compound prevents a detailed discussion of its fragmentation pathways.

UV-Visible Spectroscopy in Electronic Structure Studies

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic structure of aromatic compounds such as this compound. The absorption of ultraviolet and visible light by a molecule induces transitions of electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur, and their intensities, provide valuable insights into the molecule's conjugated systems and the nature of its electronic transitions.

For nitroaromatic compounds, the UV-Visible spectrum is typically characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and the nitro group. The n → π* transitions are typically of lower intensity and occur at longer wavelengths; these involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital.

The introduction of substituents onto the benzene ring significantly influences the position and intensity of these absorption bands. The chloro, isopropoxy, and nitro groups in this compound each play a role in modulating the electronic structure and, consequently, the UV-Visible spectrum. The isopropoxy group, being an electron-donating group, and the chloro group, which is electron-withdrawing through induction but can donate via resonance, interact with the powerful electron-withdrawing nitro group. This interaction can lead to a redshift (bathochromic shift) of the primary absorption bands compared to nitrobenzene, indicating a smaller energy gap between the ground and excited states.

The solvent environment can also impact the UV-Visible spectrum, a phenomenon known as solvatochromism. In polar solvents, the n → π* transition often undergoes a blueshift (hypsochromic shift) because the polar solvent molecules stabilize the non-bonding electrons in the ground state more than in the excited state, thus increasing the energy required for the transition. Conversely, π → π* transitions may exhibit a redshift in polar solvents.

To illustrate the expected spectral behavior of this compound, the following table presents UV-Visible absorption data for analogous nitroaromatic compounds. This data highlights the typical wavelength ranges and molar absorptivities for the characteristic electronic transitions in such molecules.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Nitrobenzene | Ethanol (B145695) | 252 | 10,000 | π → π |

| 330 | 125 | n → π | ||

| 1-Chloro-4-nitrobenzene (B41953) | Methanol (B129727) | 271 | 9,800 | π → π |

| 4-Nitroanisole | Water | 317 | - | π → π |

This table presents data for compounds structurally related to this compound to illustrate typical spectral values.

Based on these related compounds, it is anticipated that this compound would exhibit a strong π → π* absorption band at a wavelength longer than that of nitrobenzene, likely in the range of 270-320 nm, due to the combined electronic effects of the chloro and isopropoxy substituents. A weaker n → π* transition would be expected at a longer wavelength, potentially in the 330-360 nm region. Detailed experimental studies would be necessary to precisely determine these values and to fully characterize the solvatochromic behavior of the compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons and nuclei, offering insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of aromatic compounds due to its balance of computational cost and accuracy. For substituted nitrobenzenes, calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net These approaches are used to determine the optimized molecular geometry, electronic energies, and other key physicochemical parameters.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach for these calculations. researchgate.net While DFT is generally preferred for its superior handling of electron correlation, both methods serve as powerful tools for predicting molecular behavior from first principles, without reliance on empirical data. For instance, studies on analogous compounds like 1-chloro-2,4-dinitrobenzene have utilized DFT to calculate fundamental vibrational frequencies and interpret infrared and Raman spectra with high precision. researchgate.net

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For 1-Chloro-2-isopropoxy-4-nitrobenzene, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (isopropoxy) significantly influences the energies and localization of these orbitals. In related nitroaromatic compounds, the LUMO is often localized over the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. wuxibiology.com

Table 1: Frontier Molecular Orbital Parameters (Illustrative for a Related Chalcone) This table presents calculated quantum chemical parameters for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, illustrating the typical outputs of such an analysis.

| Parameter | Value |

| HOMO Energy | -6.05 eV |

| LUMO Energy | -2.25 eV |

| Energy Gap (ΔE) | 3.80 eV |

Data sourced from a DFT study on a related chalcone to illustrate the parameters obtained from electronic structure analysis. mdpi.com

Theoretical calculations are highly effective in predicting the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, can provide geometric parameters that are in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Furthermore, these calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum is an invaluable aid in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretching, NO₂ symmetric and asymmetric stretching, and C-Cl stretching. For example, in a study of the related molecule 1-chloro-2,4-dinitrobenzene, DFT calculations were used to assign the C-H out-of-plane bending vibrations observed between 770 and 966 cm⁻¹ in the experimental spectrum. researchgate.net

Table 2: Selected Predicted Bond Parameters for a Similar Compound (3-Chloro-4-fluoronitrobenzene) This table shows theoretical bond lengths and angles calculated at the B3LYP/6-311++G(d,p) level, demonstrating the detail provided by computational geometry optimization.

| Parameter | Bond Length (Å) / Angle (°) |

| C-N Bond Length | 1.47 |

| N-O Bond Length | 1.35 |

| C-H Bond Length | 1.07 |

| C-C-C Bond Angle | ~120 |

| C-N-O Bond Angle | 109.4 |

Data sourced from a computational study on 3-chloro-4-fluoronitrobenzene. researchgate.net

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). researchgate.netresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A high value indicates a powerful electrophile. researchgate.net

Table 3: Global Reactivity Descriptors (Illustrative) This table shows how reactivity descriptors are calculated from ionization potential (IP) and electron affinity (EA), which are approximated by HOMO and LUMO energies, respectively.

| Descriptor | Formula |

| Chemical Potential (μ) | ≈ (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | ≈ (ELUMO - EHOMO) |

| Global Softness (S) | = 1 / η |

| Electrophilicity Index (ω) | = μ² / (2η) |

Formulas are based on conceptual DFT principles. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound might bind to the active site of a macromolecule, such as an enzyme. This is especially relevant for understanding its metabolism and potential biological activity.

Cytochrome P450 (CYP) enzymes are a major family of proteins involved in the metabolism of foreign compounds. Molecular docking simulations can predict the binding orientation and affinity of a substrate within the active site of a specific CYP isoform.

While direct docking studies on this compound are not prominent in the literature, research on the closely related compound 1-isopropoxy-4-nitrobenzene provides significant insights. Docking studies were performed with a rabbit Cytochrome P450 1A2 homology model. nih.govnih.gov The results indicated that the active site of the enzyme had adequate room to accommodate a complex with two molecules of 1-isopropoxy-4-nitrobenzene simultaneously. nih.govnih.gov This finding helps to explain experimentally observed homotropic cooperativity, where the binding of one substrate molecule influences the binding of subsequent molecules. nih.govnih.gov The modeling suggested that such interactions could occur without leading to an increase in catalytic activity, indicating that the positioning of the molecules within the active site was not optimal for oxidation. nih.gov These types of simulations are crucial for rationalizing complex enzyme kinetics and predicting potential drug-drug interactions. mdpi.com

Conformational Landscape Analysis

Due to the absence of direct experimental or computational studies on the conformational landscape of this compound, its analysis is inferred from studies of structurally related ortho-disubstituted aromatic compounds. The conformational preferences of this molecule are primarily dictated by the steric and electronic interactions between the bulky isopropoxy group and the adjacent chloro and nitro substituents on the benzene (B151609) ring.

The rotation of the isopropoxy group around the C(aryl)-O bond is the principal determinant of the conformational space. Two main types of conformers can be anticipated: those where the isopropyl group is oriented in a "bisected" conformation relative to the benzene ring, and those where it adopts a "perpendicular" arrangement. In analogous ortho-disubstituted systems, such as 2-cyclopropyl-1,3-dimethylbenzene, the perpendicular conformation is favored to minimize steric clash between the ortho substituents and the alkyl group cdnsciencepub.com. A similar effect would be expected for this compound, where the chloro and nitro groups would sterically hinder the rotation of the isopropoxy group, favoring a conformation where the isopropyl methine proton is pointed away from the ring.

Furthermore, the internal rotation of the methyl groups within the isopropoxy substituent contributes to the complexity of the conformational landscape. However, the energy barriers for methyl group rotation are generally low. The dominant factor remains the rotational barrier of the entire isopropoxy group, which is expected to be significant due to the steric buttressing effect of the ortho-chloro and meta-nitro substituents cdnsciencepub.com.

Table 1: Predicted Dominant Conformer and Rotational Barrier Influences for this compound (Inferred Data)

| Parameter | Predicted Characteristic | Rationale based on Analogous Compounds |

| Favored Conformation | Perpendicular (isopropyl group orthogonal to the benzene ring) | Minimization of steric hindrance with the ortho-chloro group cdnsciencepub.com. |

| Rotational Barrier | Relatively High | Significant steric interactions between the bulky isopropoxy group and the adjacent chloro and nitro substituents cdnsciencepub.com. |

| Key Dihedral Angle | C(2)-O-C(isopropyl)-H | Expected to be approximately 90° in the lowest energy conformer. |

Note: The data in this table is inferred from computational studies on analogous ortho-disubstituted aromatic compounds and has not been experimentally or computationally verified for this compound.

Photochemical Dynamics and Excited State Studies

The photochemical behavior of this compound is anticipated to be dominated by the nitroaromatic chromophore, which is known for its complex and ultrafast excited-state dynamics. Lacking specific studies on this molecule, the following discussion is based on extensive research on nitrobenzene and its derivatives rsc.orgresearchgate.netacs.orgrsc.org.

Ultrafast spectroscopic simulations of nitroaromatic compounds have revealed that upon photoexcitation, the molecule rapidly evolves through a series of electronic states. For nitrobenzene, excitation into the S2(ππ) state is followed by internal conversion to the S1(nπ) state on a femtosecond timescale acs.org. A similar process is expected for this compound.

Simulations would likely show a rapid decay of the initially excited state, characterized by multi-exponential kinetics. The presence of the chloro and isopropoxy substituents would modulate the energies of the involved electronic states. The electron-donating nature of the isopropoxy group and the electron-withdrawing nature of the chloro and nitro groups will influence the charge distribution in both the ground and excited states, thereby affecting the transition energies and oscillator strengths.

Table 2: Predicted Timescales for Ultrafast Processes in this compound (Inferred Data)

| Process | Predicted Timescale | Basis for Prediction |

| Internal Conversion (S2 → S1) | < 100 fs | Analogy with nitrobenzene and its derivatives acs.org. |

| Intersystem Crossing (S1 → Tn) | 100s of fs to few ps | Efficient spin-orbit coupling in nitroaromatics researchgate.netrsc.org. |

| Vibrational Cooling | ps timescale | Common process in photoexcited molecules. |

Note: These timescales are estimations based on studies of other nitroaromatic compounds and may differ for this compound.

The dominant energy relaxation pathway for photoexcited nitroaromatic compounds is typically a rapid and efficient intersystem crossing (ISC) from the singlet excited state manifold to the triplet manifold researchgate.netrsc.org. This high ISC efficiency is attributed to strong spin-orbit coupling facilitated by the nitro group.

Upon excitation of this compound, the molecule is expected to quickly transition from the initially populated singlet excited state (likely of ππ* character) to a lower-lying singlet state with more nπ* character localized on the nitro group. From this S1(nπ*) state, very efficient intersystem crossing to a nearby triplet state (Tn) is anticipated to occur on a sub-picosecond to picosecond timescale researchgate.netrsc.org. The specific triplet state populated (e.g., T1, T2) and the exact rate of ISC will depend on the energy gap between the S1 state and the triplet states, a factor that is influenced by the substitution pattern on the benzene ring researchgate.net.

Following intersystem crossing, the molecule will be in an excited triplet state. The lifetime of this triplet state can vary significantly depending on the molecular structure and the environment unipd.itnih.gov. For many nitroaromatic compounds, the triplet state is relatively long-lived and can be a key intermediate in subsequent photochemical reactions. The presence of the chlorine atom, a heavy atom, could potentially enhance the rate of intersystem crossing and also influence the triplet state lifetime nih.gov.

Table 3: Key Electronic States and Transitions in the Photochemistry of this compound (Inferred)

| State/Transition | Description | Expected Role in Photodynamics |

| S0 → Sn | Initial photoexcitation | Populates a bright ππ* state. |

| Sn → S1 | Internal Conversion | Ultrafast process leading to the lowest singlet excited state. |

| S1(nπ)* | Lowest singlet excited state | Key state from which intersystem crossing occurs. |

| S1 → Tn | Intersystem Crossing (ISC) | Dominant non-radiative decay pathway, populating the triplet manifold researchgate.netrsc.org. |

| Tn | Excited Triplet States | Can be involved in subsequent photochemical processes or decay back to the ground state. |

Note: The specific nature and ordering of the excited states are inferred from general knowledge of nitroaromatic photochemistry and have not been specifically calculated for this compound.

Strategic Applications As a Synthetic Intermediate

Precursor in Pharmaceutical Chemistry

The molecular framework of 1-Chloro-2-isopropoxy-4-nitrobenzene is integral to the synthesis of various pharmaceutical agents. The strategic placement of its functional groups allows for the introduction of pharmacologically active moieties.

Synthesis of Targeted Therapy Agents (e.g., Protein Kinase Inhibitors)

While direct synthesis of specific protein kinase inhibitors from this compound is not extensively detailed in the provided research, its role as a precursor for heterocyclic systems like benzimidazoles is crucial. Benzimidazole scaffolds are a well-established core structure in a multitude of protein kinase inhibitors used in targeted cancer therapy. The synthesis of substituted benzimidazoles from this chloro-nitro compound provides a pathway to creating libraries of potential therapeutic agents that can be screened for activity against various kinases.

Building Blocks for Nitrogen-Containing Heterocycles (e.g., Benzimidazole Derivatives, Cinnolines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound is a valuable starting material in this context.

Benzimidazole Derivatives : These compounds, known for a wide range of biological activities including antimicrobial and anticancer properties, can be synthesized from this compound. A notable method is the palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction between an aryl halide and an amine. In a specific application, 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene (a closely related derivative) is coupled with substituted benzimidazoles to form new 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-1H-benzo[d]imidazole derivatives. This reaction highlights a versatile and effective method for creating carbon-nitrogen bonds, which is fundamental in the synthesis of many pharmaceutical compounds.

| Precursor | Reagent | Reaction Type | Product Class |

| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | Substituted Benzimidazole | Buchwald-Hartwig Amination | 1-Aryl-substituted Benzimidazole Derivatives |

Cinnolines : Cinnolines are another important class of nitrogen-containing heterocycles with documented biological activities, including antitumor and anti-inflammatory effects. The synthesis of the cinnoline (B1195905) ring system can be achieved through various methods, often involving intramolecular cyclization reactions. While a direct synthesis route starting from this compound is not explicitly detailed, the general strategies for forming the cinnoline core often rely on precursors with ortho-substituted nitro and reactive side chains on a benzene (B151609) ring, a configuration achievable through modification of the subject compound.

Role in Agrochemical Synthesis

The utility of chlorinated nitroaromatic compounds as intermediates is well-established in the agrochemical industry for producing crop protection agents. These compounds serve as foundational molecules for creating new and effective pesticides and herbicides.

Derivatization for Herbicides and Insecticides (e.g., Oxadiazon Derivatives)

Although specific examples detailing the derivatization of this compound into herbicides like Oxadiazon are not provided, related compounds such as 1-chloro-4-nitrobenzene (B41953) are key precursors in the manufacturing of agricultural chemicals. The chemical reactivity of the chloro and nitro groups allows for the introduction of toxophoric groups necessary for herbicidal or insecticidal activity. The synthesis pathways often involve nucleophilic substitution of the chlorine atom and reduction of the nitro group to an amine, which can then be further functionalized.

Intermediate in Dyestuff Production

Chlorinated nitroaromatic compounds have historically been important intermediates in the synthesis of dyes. For instance, 1-chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes. The synthesis process typically involves the reduction of the nitro group to form an aniline (B41778) derivative, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The isopropoxy group in this compound would act as an auxochrome, potentially modifying the color and fastness properties of the resulting dye.

Synthesis of Fine Chemicals and Specialty Materials

Beyond its applications in the life sciences, this compound and similar intermediates are valuable in the broader chemical industry. They serve as precursors for performance chemicals, additives, and novel materials with specific, tailored properties. For example, these intermediates can be incorporated into the synthesis of specialized polymers or functional coatings to impart characteristics such as enhanced durability or specific resistances. The versatility of this chemical allows for its integration into diverse manufacturing processes, driving innovation in high-tech industries.

Synthesis and Characterization of Derivatives and Analogues

Systematic Modification of Substituents and Positional Isomers

The synthesis of 1-chloro-2-isopropoxy-4-nitrobenzene itself can be envisioned through established synthetic methodologies, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This approach would likely involve the reaction of 2-chloro-5-nitrophenol (B15424) with an isopropyl halide, such as 2-bromopropane (B125204), in the presence of a base to facilitate the formation of the isopropoxy ether linkage.

Systematic modification of the substituents on the benzene (B151609) ring can lead to a wide range of derivatives. For instance, the chloro, isopropoxy, and nitro groups can be altered or replaced to probe their influence on the molecule's properties.

Modification of the Isopropoxy Group: The isopropoxy group can be readily varied by employing different alcohols in the initial ether synthesis. For example, using methanol (B129727) or ethanol (B145695) would yield the corresponding methoxy (B1213986) and ethoxy analogues.

Modification of the Chloro Group: The chlorine atom serves as a handle for various nucleophilic aromatic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, it can be replaced by other halogens, amino groups, or alkoxy groups.

Modification of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group, providing a key intermediate for further derivatization. Standard reduction conditions, such as using tin(II) chloride or catalytic hydrogenation, can be employed to yield 2-isopropoxy-4-aminochlorobenzene. This resulting aniline (B41778) can then be subjected to a variety of reactions, including diazotization followed by substitution, or acylation to form amides.

Positional Isomers: The synthesis of positional isomers of this compound, such as 2-chloro-1-isopropoxy-4-nitrobenzene (B13042011) or 4-chloro-1-isopropoxy-2-nitrobenzene, would require starting materials with the appropriate substitution pattern. The reactivity and properties of these isomers are expected to differ due to the varied electronic and steric environments of the functional groups.

A hypothetical set of derivatives and isomers is presented in the table below to illustrate the potential for systematic modification.

| Compound Name | Modification from Parent Compound | Potential Synthetic Route |

| 1-Chloro-2-methoxy-4-nitrobenzene | Isopropoxy group replaced with methoxy | Williamson ether synthesis with methanol |

| 1-Chloro-2-ethoxy-4-nitrobenzene | Isopropoxy group replaced with ethoxy | Williamson ether synthesis with ethanol |

| 2-Isopropoxy-4-nitroaniline | Chloro group replaced with amino (via reduction of nitro and subsequent reactions) | Reduction of the nitro group of a related dinitro precursor |

| N-(2-Isopropoxy-4-nitrophenyl)acetamide | Derivatization of the corresponding aniline | Acetylation of 2-isopropoxy-4-nitroaniline |

| 2-Chloro-1-isopropoxy-4-nitrobenzene | Positional isomer | Synthesis from 3-chloro-4-nitrophenol |

| 4-Chloro-2-isopropoxy-1-nitrobenzene | Positional isomer | Synthesis from 5-chloro-2-isopropoxyphenol |

Advanced Coupling Reactions (e.g., Palladium-Catalyzed Cross-Couplings like Buchwald-Hartwig Amination)

The presence of a chlorine atom on the aromatic ring of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

One of the most significant applications in this context is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. nih.gov This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence the scope of compatible amines. The electron-withdrawing nature of the nitro group is expected to activate the chloro-substituent towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

The general scheme for the Buchwald-Hartwig amination of this compound is as follows:

A variety of amines can potentially be used in this reaction, leading to a diverse library of N-aryl derivatives. The table below illustrates some potential products from such reactions.

| Amine Coupling Partner | Product Name |

| Aniline | N-(2-Isopropoxy-4-nitrophenyl)aniline |

| Morpholine | 4-(2-Isopropoxy-4-nitrophenyl)morpholine |

| Piperidine | 1-(2-Isopropoxy-4-nitrophenyl)piperidine |

| Benzylamine | N-Benzyl-2-isopropoxy-4-nitroaniline |

Other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for the formation of carbon-carbon bonds with boronic acids), Heck coupling (for the formation of carbon-carbon bonds with alkenes), and Sonogashira coupling (for the formation of carbon-carbon bonds with terminal alkynes), could also be employed to further functionalize the this compound core. The success of these reactions would depend on the specific reaction conditions and the compatibility of the functional groups present in the coupling partners.

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

The systematic synthesis of derivatives and analogues of this compound provides a valuable platform for studying structure-reactivity and structure-function relationships. By correlating changes in the molecular structure with observable differences in chemical reactivity or biological activity, it is possible to gain insights into the role of each substituent and its position on the aromatic ring.

Structure-Reactivity Relationships: The electronic and steric effects of the substituents play a crucial role in determining the reactivity of the molecule. For instance, in the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing nitro group is expected to enhance the reactivity of the C-Cl bond towards oxidative addition. Conversely, replacing the nitro group with an electron-donating group, such as an amino or methoxy group, would likely decrease the rate of this key catalytic step. The steric bulk of the isopropoxy group, being larger than a methoxy group, might also influence the approach of the catalyst and the coupling partner, potentially affecting reaction rates and yields.

The table below outlines some expected trends in reactivity based on substituent modifications.

| Derivative | Substituent Change | Expected Effect on Reactivity in Pd-Catalyzed Coupling | Rationale |

| 1-Chloro-2-isopropoxy-4-aminobenzene | Nitro group reduced to amino | Decreased reactivity | The amino group is electron-donating, deactivating the aryl halide. |

| 1-Bromo-2-isopropoxy-4-nitrobenzene | Chloro group replaced with bromo | Increased reactivity | The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition. |

| 1-Chloro-2-methoxy-4-nitrobenzene | Isopropoxy group replaced with methoxy | Minor change, potentially slight increase in reactivity | The smaller methoxy group may reduce steric hindrance around the reaction center. |

Structure-Function Relationships: In the context of medicinal chemistry or materials science, understanding how structural modifications impact the biological activity or physical properties of the molecule is of paramount importance. For example, if this compound were identified as a hit compound in a drug discovery screen, the synthesis of a library of derivatives would be a critical step in optimizing its potency, selectivity, and pharmacokinetic properties.

By systematically varying the substituents, it would be possible to identify key pharmacophoric features and explore the structure-activity relationship (SAR). For example, replacing the isopropoxy group with other alkoxy groups of varying chain length and branching could probe the size and nature of a potential binding pocket. Similarly, modifying the substitution pattern on an N-aryl group introduced via Buchwald-Hartwig amination could explore additional binding interactions.

While specific biological functions for derivatives of this compound are not yet established in the public domain, the principles of SAR would guide the design of new analogues with potentially enhanced or novel properties.

Concluding Remarks and Future Research Perspectives

Advancements in Sustainable Synthesis Methods

The conventional synthesis of nitroaromatic compounds often involves nitration reactions that utilize strong acids and produce significant waste streams. Future research is expected to focus on developing more sustainable and environmentally benign synthetic routes to 1-Chloro-2-isopropoxy-4-nitrobenzene. This includes the exploration of solid acid catalysts to replace corrosive liquid acids, minimizing waste and allowing for easier catalyst recovery and reuse. Additionally, advancements in flow chemistry could offer safer, more efficient, and scalable production methods with precise control over reaction conditions, thereby reducing the formation of byproducts. The use of greener solvents and energy-efficient reaction protocols, such as microwave-assisted synthesis, will also be crucial in reducing the environmental footprint of its production.

Elucidation of Complex Reaction Pathways

Understanding the intricate reaction pathways of this compound is fundamental to unlocking its synthetic potential. The interplay between the chloro, isopropoxy, and nitro functional groups dictates its reactivity. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution, making the chloro group a potential leaving group. Future research will likely involve detailed mechanistic studies using advanced computational and spectroscopic techniques to elucidate the kinetics and thermodynamics of its various transformations. For instance, investigating the regioselectivity of substitutions and the stability of reaction intermediates will provide a deeper understanding of its chemical behavior. Biodegradation pathways are also an important area of investigation, as seen in related compounds like 1-chloro-4-nitrobenzene (B41953), which can be transformed by microorganisms. nih.gov

Expanding the Scope of Synthetic Transformations

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which is a gateway to a wide array of chemical functionalities, including the formation of amides, sulfonamides, and azo compounds. The chloro substituent can be displaced by various nucleophiles, allowing for the introduction of new functional groups. Future research will likely focus on expanding the library of molecules that can be synthesized from this precursor. This includes its use in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of complex molecular architectures for applications in pharmaceuticals and agrochemicals.

Development of Novel Materials through Functionalization

The functional groups present in this compound make it an attractive building block for the development of novel materials. The aromatic core provides rigidity and thermal stability, while the functional groups offer sites for polymerization or modification. Future research could explore the synthesis of polymers incorporating this moiety, potentially leading to materials with unique optical, electronic, or thermal properties. For example, the nitro group's electron-accepting properties could be exploited in the design of charge-transfer materials for organic electronics. Furthermore, functionalization of the aromatic ring could lead to the development of specialized dyes, liquid crystals, or components for advanced composites.

常见问题

Q. Basic :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to nitro group reactivity .

Advanced : Monitor airborne concentrations with real-time sensors (e.g., PID detectors). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Stability studies under accelerated conditions (40°C/75% RH) assess long-term storage risks .

How does the electronic environment of this compound influence its reactivity in further functionalization?

Basic : The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position relative to itself. The isopropoxy group, a weak electron donor (EDG), competes for ortho/para orientation, leading to regioselectivity challenges .

Advanced : DFT calculations (e.g., Gaussian) map electrostatic potential surfaces to predict reactive sites. Substituent effects on aromatic ring activation can be quantified via Hammett constants (σ values). Experimental validation uses competitive reaction studies with model electrophiles (e.g., nitration) .

What analytical challenges arise in detecting degradation products of this compound, and how are they addressed?

Basic : Common degradation pathways include nitro reduction (to amines) or ether cleavage. TLC with UV visualization or LC-UV detects polar byproducts .

Advanced : High-resolution mass spectrometry (HRMS) identifies non-UV-active species (e.g., dechlorinated products). Accelerated degradation studies (e.g., photolysis under ICH Q1B guidelines) coupled with multivariate analysis (PCA) correlate degradation kinetics with structural motifs .

What role does this compound play in synthesizing bioactive or functional materials?

Basic : It serves as a precursor for agrochemicals (e.g., herbicides) or pharmaceuticals via substitution of the chloro group with amines/thiols .

Advanced : In materials science, it acts as a monomer for polyaryl ethers with tailored dielectric properties. Click chemistry (e.g., CuAAC) modifies the nitro group for bioorthogonal tagging in imaging probes .

How can computational tools optimize the synthesis and application of this compound?

Basic : Databases like PubChem provide physicochemical data (logP, pKa) for solubility prediction .

Advanced : Molecular docking (AutoDock) screens its derivatives for target binding (e.g., enzyme inhibition). Machine learning models (e.g., AlphaFold) predict crystallizability for SCXRD studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息